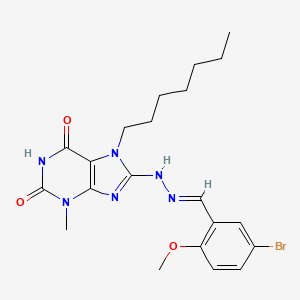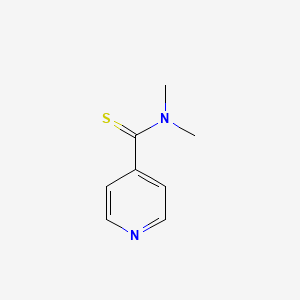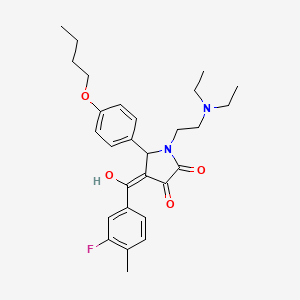
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-heptyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a purine core, a hydrazinyl group, and a substituted benzylidene moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
准备方法
合成路线和反应条件
(E)-8-(2-(5-溴-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮的合成通常涉及多个步骤:
嘌呤核心的形成: 嘌呤核心可以通过从容易获得的前体(如鸟嘌呤或黄嘌呤衍生物)开始的一系列缩合反应合成。
庚基和甲基的引入: 烷基化反应用于分别在嘌呤环的 7 位和 3 位引入庚基和甲基。
肼基的连接: 肼基通过肼衍生物引入,在受控条件下与嘌呤核心反应。
苄叉基部分的形成: 最后一步涉及将肼基-嘌呤中间体与 5-溴-2-甲氧基苯甲醛缩合,形成苄叉基部分,从而得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器、连续流动系统和先进的纯化技术,如色谱法和结晶法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在肼基处,导致形成各种氧化的衍生物。
还原: 还原反应可以针对苄叉基部分,将其转化为更饱和的形式。
取代: 苄叉基部分中的溴原子可以用其他亲核试剂取代,导致各种取代的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺类、硫醇类和烷氧基类等亲核试剂可以在碱性或酸性条件下使用。
主要产物
从这些反应中形成的主要产物包括氧化的肼基衍生物、还原的苄叉基衍生物和各种取代的苄叉基化合物。
科学研究应用
化学
在化学领域,(E)-8-(2-(5-溴-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮被用作合成更复杂分子的结构单元。其独特的结构允许探索新的反应途径和开发新颖的合成方法。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而受到研究。研究可能集中在其与各种生物靶标(如酶和受体)的相互作用,以了解其作用机制和治疗潜力。
医学
在医药化学中,该化合物因其作为治疗剂的潜力而受到探索。其结构表明它可能在治疗癌症、炎症和传染病等疾病方面具有应用价值。研究人员可能会进行体外和体内研究以评估其疗效和安全性。
工业
在工业领域,(E)-8-(2-(5-溴-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮可用于开发具有特定性能的新材料,例如电子材料或光学材料。其独特的化学结构可以赋予这些材料所需的特性。
作用机制
(E)-8-(2-(5-溴-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括参与关键生物途径的酶、受体或其他蛋白质。该化合物的肼基和苄叉基部分很可能对其结合亲和力和特异性至关重要,导致靶标活性调节和随后的生物学效应。
相似化合物的比较
类似化合物
- (E)-8-(2-(5-氯-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮
- (E)-8-(2-(5-氟-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮
- (E)-8-(2-(5-甲基-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮
独特性
(E)-8-(2-(5-溴-2-甲氧基苄叉基)肼基)-7-庚基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮的独特性在于其特定的取代模式,特别是溴原子的存在。这种取代会显著影响该化合物的反应性、生物活性和物理性质,使其区别于其他类似化合物。
属性
分子式 |
C21H27BrN6O3 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-heptyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H27BrN6O3/c1-4-5-6-7-8-11-28-17-18(27(2)21(30)25-19(17)29)24-20(28)26-23-13-14-12-15(22)9-10-16(14)31-3/h9-10,12-13H,4-8,11H2,1-3H3,(H,24,26)(H,25,29,30)/b23-13+ |
InChI 键 |
AZQJLAWOFOXZJJ-YDZHTSKRSA-N |
手性 SMILES |
CCCCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
规范 SMILES |
CCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)


![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)


![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)

![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)



![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011287.png)
